molecular formula C7H7Br2N B189579 3,5-Dibromo-2,6-dimethylpyridine CAS No. 3430-34-0

3,5-Dibromo-2,6-dimethylpyridine

Cat. No.: B189579
CAS No.: 3430-34-0
M. Wt: 264.94 g/mol
InChI Key: CTOFYKSVKNMNGB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethylpyridine: is a heterocyclic organic compound with the molecular formula C₇H₇Br₂N . It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions, and two methyl groups are substituted at the 2nd and 6th positions. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2,6-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 2,6-dimethylpyridine using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 3rd and 5th positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Chemicals

Role in Agrochemicals

  • Intermediate in Synthesis : 3,5-Dibromo-2,6-dimethylpyridine is primarily utilized as an intermediate in the synthesis of herbicides and fungicides. These agrochemicals play a crucial role in enhancing crop protection and yield by targeting specific pests and diseases .

Case Study: Herbicide Development

  • A study demonstrated the synthesis of a novel herbicide using this compound as a key intermediate. The resulting compound exhibited enhanced efficacy against common agricultural weeds while maintaining safety for non-target organisms.

Pharmaceuticals

Synthesis of Bioactive Compounds

  • This compound is employed in the synthesis of various pharmaceutical agents. Its bromine substituents enhance biological activity and specificity against certain health conditions .

Case Study: Anticancer Research

  • Research has shown that derivatives of this compound exhibit significant anticancer properties. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), suggesting their potential for drug development.

Material Science

Development of Specialty Polymers

  • This compound is utilized in creating specialty polymers and resins that offer improved thermal stability and chemical resistance. These materials find applications in coatings and advanced manufacturing processes .

Data Table: Properties of Polymers Developed

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Application AreasCoatings, Electronics

Research and Development

Organic Synthesis Applications

  • In organic chemistry research, this compound serves as a reagent for various coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the formation of complex organic molecules .

Case Study: Synthesis Optimization

  • A study optimized conditions for the Suzuki-Miyaura reaction using this compound to produce a library of substituted pyridines. The optimized reaction conditions led to high yields and purity of the desired products within short reaction times .

Environmental Applications

Analytical Chemistry

  • The compound is also used in developing analytical methods for detecting environmental pollutants. Its ability to form stable complexes aids in the quantification of harmful substances in various matrices .

Case Study: Pollution Detection

  • A research project employed this compound as a reagent in chromatographic techniques to detect pesticide residues in soil samples. The method demonstrated high sensitivity and specificity for target analytes.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2,6-dimethylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the pyridine ring. These features allow it to act as a versatile intermediate in organic synthesis, facilitating the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-2,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications where selective reactivity is required .

Biological Activity

3,5-Dibromo-2,6-dimethylpyridine (DBDMP) is a heterocyclic organic compound with the molecular formula C7H7Br2NC_7H_7Br_2N. It is primarily recognized for its potential applications in organic synthesis and medicinal chemistry. This article delves into the biological activity of DBDMP, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DBDMP features two bromine atoms at the 3rd and 5th positions and two methyl groups at the 2nd and 6th positions of the pyridine ring. This unique substitution pattern influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H7Br2NC_7H_7Br_2N
Molecular Weight235.04 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents

The biological activity of DBDMP is largely attributed to its ability to participate in various chemical reactions. The presence of bromine atoms allows for nucleophilic substitution reactions, which can modify biological molecules and influence cellular pathways. Specifically, DBDMP can interact with enzymes and receptors, potentially leading to inhibition or activation of various biological processes.

  • Enzyme Interaction : DBDMP may act as an inhibitor or substrate for certain enzymes due to its electrophilic nature.
  • Gene Expression : It has been suggested that brominated compounds can alter gene expression patterns through epigenetic mechanisms.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that brominated pyridines exhibit antimicrobial properties. A study found that DBDMP demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus .
  • Cancer Research : In a study investigating the effects of DBDMP on cancer cells, it was observed that the compound induced apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of DBDMP against oxidative stress-induced neuronal damage. The results indicated that DBDMP could reduce oxidative stress markers and enhance cell viability in neuronal cultures .

Applications in Organic Synthesis

DBDMP serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the introduction of various aryl groups into the pyridine framework, enhancing its potential utility in drug development .

Comparison with Related Compounds

DBDMP is often compared to other brominated pyridines due to its unique reactivity:

CompoundKey Features
2,6-Dibromo-3,5-dimethylpyridineDifferent bromination pattern; less reactive
2,3-Dibromo-5,6-dimethylpyridineSimilar structure but distinct properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3,5-dibromo-2,6-dimethylpyridine?

The synthesis often involves halogenation and alkylation steps. For example, bromination of 2,6-dimethylpyridine using N-bromosuccinimide (NBS) under controlled conditions can yield the dibrominated product. Alternatively, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura with boronic acids) may introduce substituents at specific positions . Lithiation reactions with LDA (lithium diisopropylamide) enable regioselective functionalization, such as alkylation or electrophilic quenching at the 4-position .

Q. How can crystallographic and spectroscopic techniques characterize this compound?

  • X-ray crystallography (using programs like SHELXL or ORTEP-III ) resolves molecular geometry, bond lengths, and angles.
  • NMR spectroscopy identifies substitution patterns: 1^1H NMR shows methyl protons (δ ~2.5 ppm) and aromatic protons (deshielded due to electron-withdrawing Br). 13^{13}C NMR distinguishes carbons adjacent to Br (δ ~120-130 ppm) .
  • Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .

Q. What are the key physicochemical properties relevant to handling this compound?

  • Solubility : Limited in polar solvents (e.g., water), soluble in DCM or THF.
  • Stability : Sensitive to light/moisture due to bromine’s lability; store under inert atmosphere.
  • Thermal properties : Melting point and decomposition temperature can be determined via DSC (Differential Scanning Calorimetry) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties like HOMO-LUMO gaps or charge distribution?

DFT calculations (e.g., B3LYP functional ) model electronic structures. For this compound:

  • HOMO-LUMO gap : Reflects reactivity; bromine’s electron-withdrawing effect reduces the gap compared to unsubstituted pyridines.
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* or lone pair→π*) influencing stability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Cross-check NMR, IR, and X-ray data. For example, conflicting 1^1H NMR signals due to dynamic effects (e.g., rotamers) can be resolved via variable-temperature NMR .
  • Computational benchmarking : Compare experimental spectra with DFT-simulated spectra (e.g., using Gaussian) .

Q. How does this compound serve as a precursor in medicinal chemistry?

  • Functionalization : The bromine atoms enable Suzuki couplings to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies.
  • Biological probes : Derivatives act as enzyme inhibitors (e.g., kinase or protease) via halogen bonding or steric effects .

Q. What role does this compound play in materials science applications?

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd or Cu), forming complexes with tunable electronic properties for catalysis or optoelectronics .
  • Polymer precursors : Bromine substituents facilitate cross-linking in fluorinated polymers, enhancing thermal stability .

Q. Methodological Considerations

Q. How to optimize reaction yields in lithiation-electrophilic quenching steps?

  • Temperature control : Maintain lithiation at −78°C (dry ice/acetone bath) to minimize side reactions.
  • Electrophile selection : Bulky electrophiles (e.g., trimethylsilyl chloride) reduce steric hindrance at the 4-position .

Q. What analytical workflows validate purity in complex synthetic mixtures?

  • HPLC-MS : Separates and identifies byproducts (e.g., mono-brominated intermediates).
  • Elemental analysis : Confirms Br/C/H/N ratios to detect impurities .

Q. How to compare reactivity with analogs like 3,5-dichloro-2,6-dimethylpyridine?

  • Kinetic studies : Measure reaction rates in nucleophilic aromatic substitution (Br vs. Cl leaving groups).
  • Computational modeling : Compare activation energies via transition state analysis .

Properties

IUPAC Name

3,5-dibromo-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-6(8)3-7(9)5(2)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOFYKSVKNMNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355770
Record name 3,5-dibromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-34-0
Record name 3,5-Dibromo-2,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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